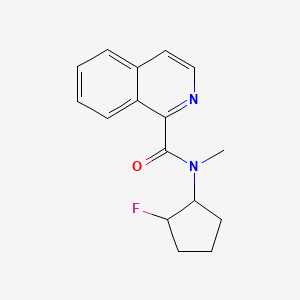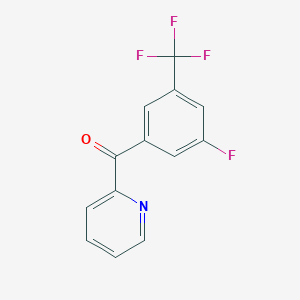
(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyran ring substituted with tert-butyl groups and a methoxystyryl moiety, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate typically involves a multi-step process. One common method starts with the preparation of the pyran ring, followed by the introduction of tert-butyl groups and the methoxystyryl moiety. The final step involves the formation of the perchlorate salt.
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of Methoxystyryl Moiety: The methoxystyryl group is added through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl compound.
Formation of Perchlorate Salt: The final step involves the reaction of the pyran compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide or alkoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of new materials, such as organic semiconductors and photonic devices.
Mécanisme D'action
The mechanism of action of (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in photochemical and photophysical studies. Its interaction with biological molecules may involve binding to specific receptors or enzymes, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-methoxystyryl)quinoline
- 1-ethyl-2-(4-methoxystyryl)quinolinium perchlorate
- 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline
Uniqueness
(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate stands out due to its unique combination of tert-butyl groups and the methoxystyryl moiety, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications in materials science and photochemistry.
Propriétés
Numéro CAS |
1352296-66-2 |
|---|---|
Formule moléculaire |
C22H29ClO6 |
Poids moléculaire |
424.92 |
Nom IUPAC |
2,6-ditert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrylium;perchlorate |
InChI |
InChI=1S/C22H29O2.ClHO4/c1-21(2,3)19-14-17(15-20(24-19)22(4,5)6)9-8-16-10-12-18(23-7)13-11-16;2-1(3,4)5/h8-15H,1-7H3;(H,2,3,4,5)/q+1;/p-1/b9-8+; |
Clé InChI |
SRYRJYITPCNIFC-HRNDJLQDSA-M |
SMILES |
CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)OC.[O-]Cl(=O)(=O)=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid](/img/structure/B2422831.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2422832.png)




![(2Z)-2-[(2-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2422838.png)
![ethyl 4-[2-(naphthalen-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2422840.png)

![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)
![2-(CYCLOPENTYLSULFANYL)-N-{[1-(CYCLOPROPANESULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE](/img/structure/B2422846.png)
![3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2422847.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2422852.png)
![8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2422853.png)
